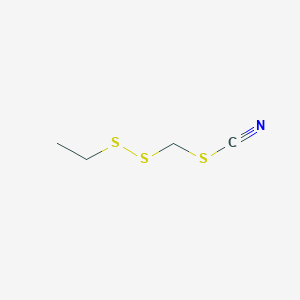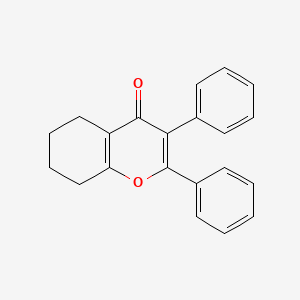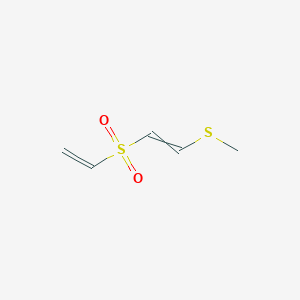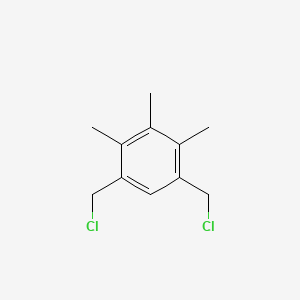
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene is an organic compound with the molecular formula C11H14Cl2 It is a derivative of trimethylbenzene, where two of the methyl groups are substituted with chloromethyl groups
Méthodes De Préparation
The synthesis of 1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene typically involves the chloromethylation of 2,3,4-trimethylbenzene. This reaction can be catalyzed by Lewis acids such as zinc chloride or stannic chloride in the presence of formaldehyde and hydrochloric acid . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial production methods may involve similar chloromethylation reactions but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups.
Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties.
Biological Studies: It may be used as a starting material for the synthesis of biologically active compounds, aiding in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism by which 1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene exerts its effects depends on the specific reaction it undergoes. In substitution reactions, the chloromethyl groups act as electrophiles, reacting with nucleophiles to form new bonds. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
1,5-Bis(chloromethyl)-2,3,4-trimethylbenzene can be compared to other chloromethylated aromatic compounds, such as:
1,4-Bis(chloromethyl)-naphthalene: This compound has similar reactivity but differs in its aromatic core structure, leading to different physical and chemical properties.
2,5-Bis(chloromethyl)-m-xylene: Another similar compound, which is used as an intermediate in the synthesis of pyromellitic dianhydride.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
61099-15-8 |
|---|---|
Formule moléculaire |
C11H14Cl2 |
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
1,5-bis(chloromethyl)-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H14Cl2/c1-7-8(2)10(5-12)4-11(6-13)9(7)3/h4H,5-6H2,1-3H3 |
Clé InChI |
SAAIVRMBPGKFEN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC(=C1C)CCl)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


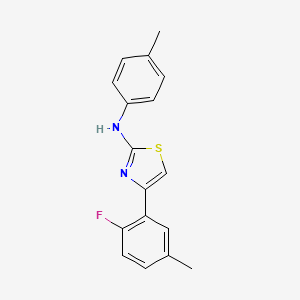

![Cyclohexanamine, N-[(2-iodo-4,5-dimethoxyphenyl)methylene]-](/img/structure/B14592372.png)
![3-[4-(2-Ethyl-3-methylhexyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14592380.png)
![3-[(1H-Indol-3-yl)sulfanyl]-3-phenylprop-2-enoic acid](/img/structure/B14592385.png)
![Benzene, 1-(1,1-dimethylethyl)-4-[[(4-methylphenyl)diphenylmethyl]thio]-](/img/structure/B14592389.png)
![2,5-Bis[(3-hydroxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14592393.png)
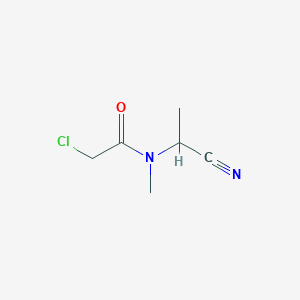
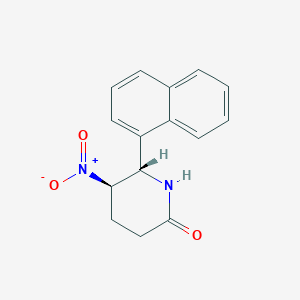
![[3-Methoxy-5-(prop-2-yn-1-yl)furan-2-yl]methanol](/img/structure/B14592398.png)
